Febuxostat methanol solvate
CAS No.:
Cat. No.: VC16502293
Molecular Formula: C17H20N2O4S
Molecular Weight: 348.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C17H20N2O4S |
|---|---|
| Molecular Weight | 348.4 g/mol |
| IUPAC Name | 2-[3-cyano-4-(2-methylpropoxy)phenyl]-4-methyl-1,3-thiazole-5-carboxylic acid;methanol |
| Standard InChI | InChI=1S/C16H16N2O3S.CH4O/c1-9(2)8-21-13-5-4-11(6-12(13)7-17)15-18-10(3)14(22-15)16(19)20;1-2/h4-6,9H,8H2,1-3H3,(H,19,20);2H,1H3 |
| Standard InChI Key | AXVUXFXCFSBUEH-UHFFFAOYSA-N |
| Canonical SMILES | CC1=C(SC(=N1)C2=CC(=C(C=C2)OCC(C)C)C#N)C(=O)O.CO |
Introduction
Chemical Identity and Structural Overview
Molecular Composition and Crystallographic Features
Febuxostat methanol solvate (C₁₆H₁₆N₂O₃S·CH₄O) crystallizes in the monoclinic P2₁ space group with unit cell parameters a = 4.7089 Å, b = 17.9073 Å, c = 10.7965 Å, and β = 98.047° . The asymmetric unit contains one febuxostat molecule and one methanol molecule (Figure 1). The benzene (C6–C11) and thiazole (N1/S1/C1–C5) rings exhibit near-coplanarity, with a dihedral angle of 5.3(1)° . This minimal torsion facilitates π-π stacking interactions absent in other solvate forms.
Table 1: Crystallographic Data for Febuxostat Methanol Solvate
| Parameter | Value |
|---|---|
| Space group | P2₁ |
| a (Å) | 4.7089(3) |
| b (Å) | 17.9073(13) |
| c (Å) | 10.7965(8) |
| β (°) | 98.047(2) |
| Volume (ų) | 901.44(11) |
| Z | 2 |
| Density (g/cm³) | 1.283 |
Hydrogen Bonding Network
The crystal packing is stabilized by three intermolecular hydrogen bonds (Table 2):
-
O3–H3···O2 between methanol and febuxostat carboxyl
-
O3–H3···N2 linking adjacent febuxostat molecules
-
O1–H1···O4 connecting methanol to thiazole ring
These interactions generate infinite helical chains along the 2₁ screw axis, contrasting with the zigzag chains in febuxostat pyridine solvate .
Table 2: Hydrogen Bond Geometry
| Donor–H···Acceptor | d(D–H) (Å) | d(H···A) (Å) | d(D···A) (Å) | ∠DHA (°) |
|---|---|---|---|---|
| O3–H3···O2 | 0.82 | 1.91 | 2.727(3) | 175.4 |
| O3–H3···N2 | 0.82 | 2.11 | 2.857(4) | 152.6 |
| O1–H1···O4 | 0.82 | 2.07 | 2.806(4) | 149.2 |
Synthesis and Crystallization
Recrystallization Process
Industrial-grade febuxostat (Zhejiang Huadong Pharmaceutical Co.) is dissolved in methanol at 328 K, followed by cooling to 293 K at 0.5 K/min . The colorless crystals obtained exhibit prismatic morphology with dimensions up to 0.48 × 0.13 × 0.10 mm . Phase purity is confirmed by PXRD patterns showing characteristic peaks at 6.8°, 13.5°, and 17.2° 2θ .
Solvent Selection Rationale
Methanol’s intermediate polarity (Δδ = 14.5 MPa¹/²) balances febuxostat’s solubility (0.124 mol/L at 298 K) with crystallization yield . Comparative studies show methanol outperforms ethanol (0.098 mol/L) and acetone (0.067 mol/L) in producing phase-pure solvates .
Thermodynamic Properties
Temperature-Dependent Solubility
The gravimetric method reveals solubility increases from 0.081 mol/L at 293 K to 0.194 mol/L at 328 K in methanol . The Apelblat equation models this behavior with <2% RMSD:
Where A = -48.32, B = 2986.7, and C = 7.41 for methanol .
Table 3: Febuxostat Solubility in Methanol
| Temperature (K) | Solubility (mol/L) |
|---|---|
| 293.15 | 0.081 |
| 303.15 | 0.103 |
| 313.15 | 0.141 |
| 328.15 | 0.194 |
Thermodynamic Functions
Van’t Hoff analysis gives ΔH°sol = 46.7 kJ/mol and ΔS°sol = 106.4 J/mol·K, indicating endothermic, entropy-driven dissolution . The positive enthalpy reflects breaking of methanol’s H-bond network, while entropy gain arises from solvent reorganization.
Stability and Phase Transitions
Desolvation Behavior
Thermogravimetric analysis shows methanol loss initiates at 345 K (Δm = 8.3%), preceding febuxostat decomposition at 503 K . The desolvated form maintains crystallinity up to 473 K, transforming to amorphous phase above 483 K .
Polymorphic Considerations
Compared to pyridine solvate (P2₁/c), the methanol form exhibits:
-
12% higher packing density (1.283 vs. 1.142 g/cm³)
-
15 K higher desolvation onset temperature
-
Reduced hygroscopicity (0.8% vs. 2.1% moisture uptake at 298 K)
Pharmaceutical Implications
Process Optimization
Crystallization at 313 K with 0.5 K/min cooling yields 92% phase purity. Seeding with 0.1% w/w solvate crystals reduces nucleation induction time from 58 to 12 minutes .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume